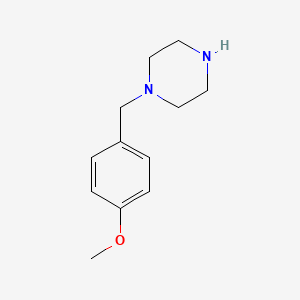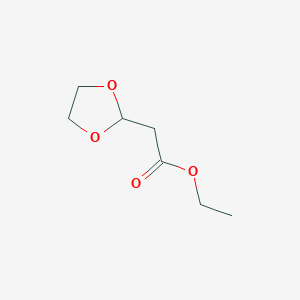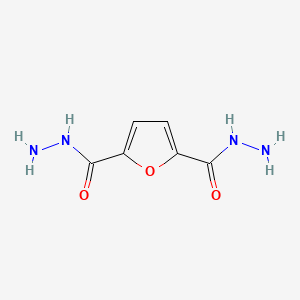
1-(3,4-diméthoxyphényl)-3-chloropropan-1-one
Vue d'ensemble
Description
The compound "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" is a chemical of interest in various research studies due to its potential applications in fields such as material science and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of substituted acetophenones with substituted benzaldehydes in the presence of a solvent such as ethanol. For example, the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was achieved using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde . This suggests that a similar approach could be used for synthesizing "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one," possibly by reacting 3-chloroacetophenone with 3,4-dimethoxybenzaldehyde under similar conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as FT-IR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometry and electronic structure of the molecules. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one revealed that it crystallizes in the monoclinic system . It is reasonable to assume that "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" would also exhibit a well-defined crystal structure that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their vibrational spectra, HOMO-LUMO analysis, and molecular docking studies . The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicate the potential sites for electrophilic and nucleophilic attacks, respectively. For example, the HOMO is often localized over the entire molecule except for certain substituents, while the LUMO is spread throughout the molecule, indicating a propensity for charge transfer within the molecule . These analyses can be applied to predict the reactivity of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one."
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be characterized by various spectroscopic techniques and computational methods. The vibrational wavenumbers, computed using methods such as HF and DFT, help in assigning the potential energy distribution within the molecule . The first hyperpolarizability is an important parameter in assessing the non-linear optical properties of a compound, which can be significantly higher than standard materials like urea . The molecular electrostatic potential (MEP) maps provide insights into the distribution of electronic density and the potential sites for chemical interactions . These properties are crucial for understanding the behavior of "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" in various environments and applications.
Applications De Recherche Scientifique
Synthèse de composés bioactifs
Les résultats de la recherche mentionnent la préparation de composés potentiellement bioactifs utilisant des structures similaires . Cela suggère que la 1-(3,4-diméthoxyphényl)-3-chloropropan-1-one pourrait être impliquée dans la synthèse de nouvelles molécules bioactives.
Recherche chimiopréventive
Les composés apparentés jouent un rôle dans les effets chimiopréventifs et chimiothérapeutiques sur le cancer . Ce composé peut être étudié pour des applications similaires, contribuant à la recherche sur le cancer et aux stratégies de traitement.
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLABCVXPGIHMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288411 | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4693-38-3 | |
| Record name | 4693-38-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


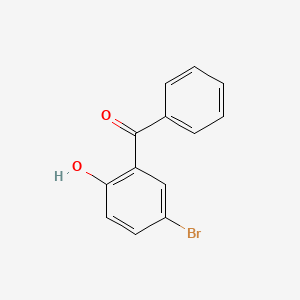

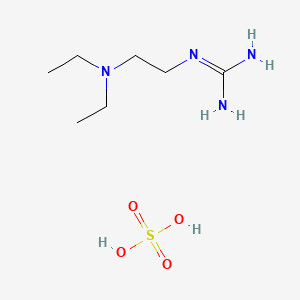

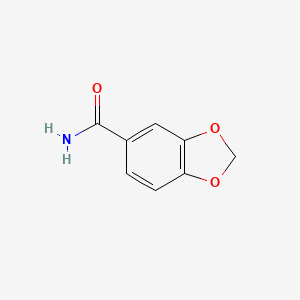
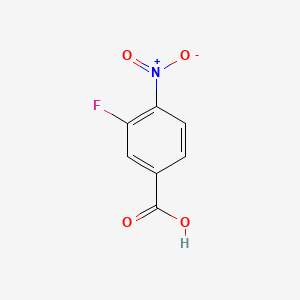
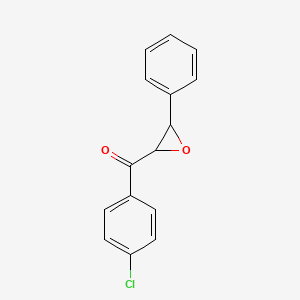

![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)

